molecular formula C30H29N5O3 B2407742 4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242967-98-1

4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2407742
CAS No.: 1242967-98-1
M. Wt: 507.594
InChI Key:
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic compounds, including triazoloquinazolines and their derivatives, have been extensively studied for their synthetic routes and chemical properties. For instance, the cascade cyclization reactions of triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to afford partially hydrogenated triazoloquinazolines highlight the compound's relevance in synthetic organic chemistry, offering insights into the synthesis of structurally related compounds (Lipson et al., 2006).

Biological Activities

Triazoloquinazoline derivatives have been synthesized and tested for various biological activities, including antimicrobial and analgesic properties. Research into new pyrazoles and triazoles bearing a quinazoline moiety has shown potential analgesic activity, suggesting that similar structures could be explored for their pharmacological potential (Saad et al., 2011).

Antimicrobial Applications

The antimicrobial activities of novel triazoloquinazoline derivatives against a variety of pathogens indicate the potential application of these compounds in developing new antimicrobial agents. Such studies provide a foundation for further research into the antimicrobial properties of newly synthesized compounds, including the one (Pokhodylo et al., 2021).

Potential for Drug Development

The structural complexity and the presence of multiple functional groups in the compound suggest its potential utility in drug development, particularly in designing receptor-specific ligands or enzyme inhibitors. The high affinity of similar compounds for human adenosine receptors, for example, indicates possible applications in developing therapeutic agents targeting these receptors (Kim et al., 1996).

Future Directions

The future directions for research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further exploration of their antimicrobial and antiviral properties . Additionally, more studies are needed to understand their mechanism of action and to optimize their structures for increased potency .

Mechanism of Action

Properties

IUPAC Name

4-benzyl-N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3/c1-20-11-13-22(14-12-20)19-34-30(38)35-26-17-23(27(36)31-24-9-5-6-10-24)15-16-25(26)28(37)33(29(35)32-34)18-21-7-3-2-4-8-21/h2-4,7-8,11-17,24H,5-6,9-10,18-19H2,1H3,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVUGIMHJPDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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